molecular formula C17H24N2O4 B5814157 N'-[(3-cyclopentylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide

N'-[(3-cyclopentylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide

Número de catálogo B5814157
Peso molecular: 320.4 g/mol
Clave InChI: RAFZNEBWFDQWAM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(3-cyclopentylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as CPI-613, is a novel anticancer drug that has been developed for the treatment of various types of cancer. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is an important metabolic pathway in cancer cells. CPI-613 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of different types of cancer.

Mecanismo De Acción

N'-[(3-cyclopentylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide targets the TCA cycle in cancer cells, which is an important metabolic pathway that generates energy for cell growth and proliferation. This compound inhibits two enzymes in the TCA cycle, namely pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, leading to a decrease in energy production and an increase in oxidative stress. This results in the induction of apoptosis in cancer cells, as well as the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It induces mitochondrial dysfunction, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. It also inhibits the activity of several key enzymes involved in cancer metabolism, such as lactate dehydrogenase and glucose-6-phosphate dehydrogenase. Furthermore, this compound has been shown to modulate the expression of several genes involved in cancer progression, such as Bcl-2 and c-Myc.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N'-[(3-cyclopentylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is its specificity for cancer cells, which minimizes the risk of side effects in normal cells. This compound has also been shown to have synergistic effects when combined with other anticancer drugs, which could enhance its efficacy in the treatment of cancer. However, one of the limitations of this compound is its poor solubility in water, which could affect its bioavailability and pharmacokinetics. Another limitation is the lack of long-term safety data, as this compound is still undergoing clinical trials.

Direcciones Futuras

There are several future directions for the development and application of N'-[(3-cyclopentylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. One direction is the optimization of its chemical structure to improve its pharmacokinetic properties and efficacy. Another direction is the identification of biomarkers that could predict the response of cancer cells to this compound, which could help to personalize its use in cancer treatment. Furthermore, the combination of this compound with other anticancer drugs and immunotherapies could be explored to enhance its efficacy in the treatment of cancer. Finally, the development of novel drug delivery systems for this compound could improve its bioavailability and reduce its toxicity.

Métodos De Síntesis

The synthesis of N'-[(3-cyclopentylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of 3,4-dimethoxybenzoic acid with a methyl group. This is followed by the formation of an amide bond between the carboxylic acid group and the amine group of N-cyclopentyl-3-aminopropanol. The resulting compound is then treated with trifluoroacetic acid to remove the methyl group and to expose the carboxylic acid group. Finally, the carboxylic acid group is converted into an imidazole group using a reagent such as N,N'-carbonyldiimidazole.

Aplicaciones Científicas De Investigación

N'-[(3-cyclopentylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been extensively studied in preclinical models of various types of cancer, including pancreatic cancer, leukemia, lymphoma, and multiple myeloma. In these studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy drugs. This compound has also been shown to have synergistic effects when combined with other anticancer drugs, such as gemcitabine and cytarabine.

Propiedades

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-cyclopentylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-21-14-9-8-13(11-15(14)22-2)17(18)19-23-16(20)10-7-12-5-3-4-6-12/h8-9,11-12H,3-7,10H2,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFZNEBWFDQWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NOC(=O)CCC2CCCC2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/OC(=O)CCC2CCCC2)/N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827180
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.